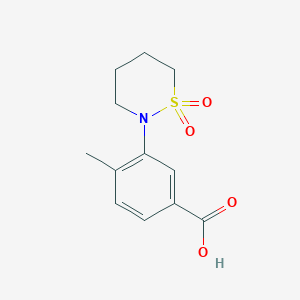
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid is a chemical compound with the molecular formula C11H13NO4S. It is a derivative of thiazinane, a heterocyclic compound containing nitrogen and sulfur atoms.
准备方法
The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoic acid with a thiazinane derivative in the presence of an oxidizing agent to introduce the dioxido group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the sulfur atom.
科学研究应用
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
作用机制
The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, influencing the compound’s biological activity. The thiazinane ring structure allows for specific binding interactions with proteins, potentially modulating their function and activity .
相似化合物的比较
Similar compounds to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid include other thiazinane derivatives and benzoic acid derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: Lacks the methyl group on the aromatic ring, leading to different reactivity and applications.
4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
生物活性
3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid (CAS: 927996-01-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol. Its structure features a thiazinane ring that contributes to its biological activity through interactions with various molecular targets.
Synthesis
The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of 4-methylbenzoic acid with thiazinane derivatives in the presence of oxidizing agents to introduce the dioxido group .
The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. The dioxido group can participate in redox reactions, influencing oxidative stress responses in cells. The thiazinane structure allows for specific binding interactions with proteins, potentially modulating their function .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are critical in mitigating oxidative stress-related damage in cells and may contribute to protective effects against various diseases .
Anticancer Properties
Studies have shown that thiazolidine derivatives exhibit significant anticancer activity. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through both extrinsic and intrinsic signaling pathways . This suggests that this compound may also possess similar anticancer potential.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For example, it has been noted that similar thiazolidine compounds act as PTP1B inhibitors, which are relevant for insulin signaling pathways . This could position this compound as a candidate for treating metabolic disorders such as diabetes.
Case Studies and Research Findings
属性
IUPAC Name |
3-(1,1-dioxothiazinan-2-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-18(13,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTMDBCGSDTPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














